2,3-Bis(butoxymethyl)oxirane
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Overview
Description
2,3-Bis(butoxymethyl)oxirane, also known as 2,3-epoxypropyl butyl ether, is an organic compound with the molecular formula C7H14O2. It is a type of glycidyl ether, which is characterized by the presence of an oxirane (epoxide) ring. This compound is used in various industrial applications due to its reactivity and ability to form polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Bis(butoxymethyl)oxirane can be synthesized through the reaction of butyl alcohol with epichlorohydrin. The process involves two main steps:
Condensation Reaction: Butyl alcohol reacts with epichlorohydrin to form a halohydrin intermediate.
Dehydrochlorination: The halohydrin undergoes a dehydrochlorination reaction in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(butoxymethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are commonly used under mild conditions.
Major Products Formed:
Diols: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Products: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2,3-Bis(butoxymethyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,3-Bis(butoxymethyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many applications, including polymerization and the synthesis of functionalized molecules. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles used .
Comparison with Similar Compounds
Butyl glycidyl ether: Similar in structure but with different reactivity and applications.
Glycidyl butyl ether: Another glycidyl ether with comparable properties.
1-Butoxy-2,3-epoxypropane: Shares the oxirane ring but differs in the positioning of substituents.
Uniqueness: 2,3-Bis(butoxymethyl)oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise control over the chemical structure and reactivity of the compound .
Properties
Molecular Formula |
C12H24O3 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2,3-bis(butoxymethyl)oxirane |
InChI |
InChI=1S/C12H24O3/c1-3-5-7-13-9-11-12(15-11)10-14-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
GJMABWSVXMWFDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1C(O1)COCCCC |
Origin of Product |
United States |
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